molecular formula C16H36S2Sn B14717764 Dibutyl[bis(tert-butylsulfanyl)]stannane CAS No. 13371-41-0

Dibutyl[bis(tert-butylsulfanyl)]stannane

Cat. No.: B14717764
CAS No.: 13371-41-0
M. Wt: 411.3 g/mol
InChI Key: CPYBDUQFAZZBJF-UHFFFAOYSA-L
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Description

Dibutyl[bis(tert-butylsulfanyl)]stannane is an organotin compound with the molecular formula C₁₆H₃₄S₂Sn. It features two tert-butylsulfanyl (t-BuS) groups bonded to a central tin atom, along with two butyl substituents. Organotin compounds are widely used in industrial applications, including polymer stabilization, catalysis, and biocides. The tert-butylsulfanyl ligands in this compound confer unique electronic and steric properties, influencing its reactivity and thermal stability.

Properties

CAS No.

13371-41-0

Molecular Formula

C16H36S2Sn

Molecular Weight

411.3 g/mol

IUPAC Name

dibutyl-bis(tert-butylsulfanyl)stannane

InChI

InChI=1S/2C4H10S.2C4H9.Sn/c2*1-4(2,3)5;2*1-3-4-2;/h2*5H,1-3H3;2*1,3-4H2,2H3;/q;;;;+2/p-2

InChI Key

CPYBDUQFAZZBJF-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](CCCC)(SC(C)(C)C)SC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl[bis(tert-butylsulfanyl)]stannane typically involves the reaction of dibutyltin dichloride with tert-butylthiol in the presence of a base. The reaction can be represented as follows:

Bu2SnCl2+2(t-BuS)HBu2Sn(S-t-Bu)2+2HCl\text{Bu}_2\text{SnCl}_2 + 2 \text{(t-BuS)H} \rightarrow \text{Bu}_2\text{Sn(S-t-Bu)}_2 + 2 \text{HCl} Bu2​SnCl2​+2(t-BuS)H→Bu2​Sn(S-t-Bu)2​+2HCl

The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dibutyl[bis(tert-butylsulfanyl)]stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form simpler organotin compounds.

    Substitution: The tert-butylsulfanyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simpler organotin compounds.

    Substitution: Organotin compounds with different functional groups.

Scientific Research Applications

Dibutyl[bis(tert-butylsulfanyl)]stannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of dibutyl[bis(tert-butylsulfanyl)]stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions and participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Dibutyl[bis(tert-butylsulfanyl)]stannane, we compare it with structurally related organotin compounds. Key differences lie in substituent groups, reactivity, and applications. Below is a detailed analysis supported by a data table (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituents CAS Number Molecular Formula Key Properties/Applications Toxicity Profile
This compound tert-butylsulfanyl (S-based) Not listed C₁₆H₃₄S₂Sn Potential antioxidant; polymer modifier Likely moderate toxicity
Butyltrichlorostannane Chloride (Cl-based) 1118-46-3 C₄H₉Cl₃Sn Catalyst precursor; corrosive liquid High toxicity (neurotoxic)
Dibutyl bis(dodecylthio)stannane Dodecylthio (S-based) Not listed C₃₂H₆₈S₂Sn Polymer stabilizer; high thermal stability Low to moderate toxicity
Dibutyl[bis(octadecanoyloxy)]stannane Octadecanoyloxy (O-based) 5847-55-2 C₄₄H₈₆O₄Sn PVC stabilizer; low volatility Low toxicity
Dibutylbis[(1-oxohexyl)oxy]stannane Hexanoyloxy (O-based) Not listed C₂₀H₃₈O₄Sn Esterification catalyst; liquid phase Moderate toxicity

Structural and Functional Differences

  • Substituent Groups: Sulfur vs. Oxygen Ligands: Sulfur-containing compounds (e.g., tert-butylsulfanyl or dodecylthio) exhibit stronger electron-donating effects compared to oxygen-based ligands (e.g., octadecanoyloxy). This enhances their antioxidant properties but may reduce thermal stability . Chloride Ligands: Butyltrichlorostannane’s Cl substituents make it highly reactive, suitable for catalytic applications, but also increase toxicity .
  • Molecular Weight and Physical State :

    • Higher molecular weight compounds (e.g., C₄₄H₈₆O₄Sn) are typically solids with low volatility, ideal for polymer stabilization. In contrast, smaller molecules like Butyltrichlorostannane are liquids .

Toxicity and Environmental Impact

  • Chlorinated Compounds : Butyltrichlorostannane is classified as highly toxic due to its ability to disrupt mitochondrial function .
  • Sulfur vs.

Research Findings and Gaps

  • Thermal Stability : this compound’s sulfur ligands likely confer lower thermal stability compared to oxygen-based analogs, necessitating further studies for high-temperature applications .
  • Synthetic Utility: The compound’s tert-butyl groups may enhance steric hindrance, making it a candidate for selective organic transformations. No direct evidence exists in the provided materials, but analogous sulfur-stannane chemistry supports this hypothesis .

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